Home > Products > Screening Compounds P41838 > N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-nitrobenzamide
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-nitrobenzamide -

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-nitrobenzamide

Catalog Number: EVT-4516982
CAS Number:
Molecular Formula: C15H9F2N3O4S
Molecular Weight: 365.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide

  • Compound Description: This compound is a benzamide derivative featuring a phenylsulfamoyl group at the 3-position of the benzamide ring. It acts as a potential activator of human glucokinase. []

N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl)sulfamoyl]benzamide

  • Compound Description: This compound is another benzamide derivative, similar to the previous one, but with a 2-chloro-4-nitrophenyl group attached to the sulfamoyl moiety. It is also investigated as a potential activator of human glucokinase. []

N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide

  • Compound Description: This benzamide derivative features a benzylsulfamoyl group at the 3-position of the benzamide ring. It is explored as a potential activator of human glucokinase. []

N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide

  • Compound Description: This compound is a benzamide derivative with a butylsulfamoyl group at the 3-position of the benzamide ring. It is studied as a potential activator of human glucokinase. []

N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide

  • Compound Description: This benzamide derivative has a methylsulfamoyl group at the 3-position of the benzamide ring and is investigated as a potential activator of human glucokinase. []

N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl]benzamide

  • Compound Description: This compound is a benzamide derivative featuring a (2-methylphenyl)sulfamoyl group at the 3-position of the benzamide ring. It is investigated as a potential activator of human glucokinase. []

N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl]benzamide

  • Compound Description: This compound is a benzamide derivative, characterized by a (4-bromophenyl)sulfamoyl group at the 3-position of the benzamide ring. It is studied as a potential activator of human glucokinase. []

N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl]benzamide

  • Compound Description: This benzamide derivative, studied as a potential activator of human glucokinase, bears a (4-nitrophenyl)sulfamoyl group at the 3-position of the benzamide ring. []

N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl]benzamide

  • Compound Description: This benzamide derivative, featuring a (4-methylphenyl)sulfamoyl group at the 3-position of the benzamide ring, is investigated as a potential activator of human glucokinase. []

N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide

  • Compound Description: This compound is a benzamide derivative with a propylsulfamoyl group at the 3-position of the benzamide ring. It is studied as a potential activator of human glucokinase. []

(2-Ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone (ARN19702)

  • Compound Description: ARN19702 is an orally active and reversible N-acylethanolamine acid amidase (NAAA) inhibitor. [] It exhibits potent analgesic effects in animal models, indicating its potential as a novel pain therapeutic. []

N2,N4-bis(6-bromo-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine derivatives

  • Compound Description: This series of compounds, containing an indole fused triazine core linked to two 6-bromo-1,3-benzothiazole units, were synthesized and characterized for their antimicrobial activity. []

N2,N4-bis(5-nitro-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine derivatives

  • Compound Description: These compounds are structurally similar to the previous series, featuring a triazine core connected to two 5-nitro-1,3-benzothiazole units. These derivatives were synthesized and evaluated for their antibacterial activity. []

N-(6-Chloro-1,3-benzothiazol-2-yl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazine

  • Compound Description: This compound is a benzothiazole derivative with a hydrazine moiety attached to the 2-position of the benzothiazole ring. []

2-Anilino-4-(1,3-benzothiazol-2-yl)-5-(4-chlorobenzoyl)thiophene-3-carbonitrile

  • Compound Description: This compound is a complex benzothiazole derivative that also contains thiophene and nitrile functionalities. []

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate

  • Compound Description: This compound is a benzothiazole derivative with an acetamide group at the 2-position of the benzothiazole ring. []
  • Compound Description: This compound serves as an azadithiolatodiiron model for the active site of [FeFe]-hydrogenase. [] It features a unique structure with an iron center coordinated by dithiolate and carbonyl ligands.

Bis(μ-2-{[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-6-methoxyphenolato)bis[dinitratodysprosium(III)] methanol disolvate

  • Compound Description: This complex dinuclear compound consists of dysprosium ions coordinated by deprotonated phenolic ligands and nitrate ions, with the ligands containing a 1,3-benzothiazole moiety. []

{μ-2-[4-(Benzothiazol-2-yl)benzyl]-2-azapropane-1,3-dithiolato-1:2κ4 S,S′:S,S′}bis[tricarbonyliron(I)]

  • Compound Description: Similar to a previous compound, this structure acts as a biomimetic model for the active site of iron-only hydrogenase. It features a diiron-azadithiolate moiety with a benzothiazole substituent. []

5-[4'-(1,3-Benzothiazol-2-yl)phenyl]-2,3,7,8,12,18-hexamethyl-13,17-di-n-amyl-porphirin

  • Compound Description: This porphyrin derivative incorporates a 1,3-benzothiazole moiety and exhibits coordination properties with various metal ions like cobalt, copper, and zinc. [] It shows potential for surface modification of polypropylene materials and demonstrates bacteriostatic resistance against both gram-positive and gram-negative bacteria. []

(E)-4-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one

  • Compound Description: This compound serves as a versatile precursor for various heterocyclic derivatives and exhibits promising antimicrobial and anticancer activities. []

N-(1,3-Benzothiazol-2-yl)-N-(1,4,5,6-tetrahydro-1H-pyrimidine-2-yl)amine

  • Compound Description: This tetrahydropyrimidine derivative shows potential as an inhibitor of SARS-CoV-2 based on molecular docking studies. []

N-[6-fluoro-7-substituted-1,3-benzothiazol-2-yl]-4-[2-(3-nitrophenyl)-4-oxothiazolidin-3-yl]benzenesulphonamide derivatives

  • Compound Description: This series of fluoro-substituted sulfonamide benzothiazoles were synthesized and evaluated for their anticancer and anti-mycobacterial properties. []
  • Compound Description: Basic Yellow 28 is a cationic textile dye. []
  • Compound Description: Basic Blue 41 is a cationic textile dye. []

2-aminium-6-ethoxy-1,3-benzothiazol 3-carboxypropionate

  • Compound Description: This compound is a 2-amino-6-ethoxybenzothiazole derivative found to enhance physical performance in mice. []

2-aminium-6-ethoxy-1,3-benzothiazol 5-carboxypentoate

  • Compound Description: This compound is another 2-amino-6-ethoxybenzothiazole derivative that was found to improve physical endurance in mice. []

N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

  • Compound Description: This compound is a 2-amino-6-ethoxybenzothiazole derivative found to enhance physical performance in mice. []

6-ethoxy-N-(pyridin-4-ylmethylene)-1,3-benzothiazol-2-amine

  • Compound Description: This compound is a 2-amino-6-ethoxybenzothiazole derivative shown to enhance physical endurance in mice. []

6-ethoxy-N-(2-furilmetilen)-1,3-benzothiazole-2-amine

  • Compound Description: This compound, a 2-amino-6-ethoxybenzothiazole derivative, was found to improve physical performance in mice. []
  • Compound Description: This complex molecule acts as an MDM2 inhibitor. It's investigated in combination therapy with FLT3 inhibitors for treating cancer. []
  • Compound Description: This compound serves as an FLT3 inhibitor, investigated in combination therapy with MDM2 inhibitors for potential use in cancer treatment. []

N2,N4-bis(6-nitro-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine derivatives

  • Compound Description: These compounds are triazine derivatives containing two 6-nitro-1,3-benzothiazole units. These derivatives exhibit potent antimicrobial and anti-infective activities against various bacterial and fungal strains. []

2-(1,3-benzothiazol-2-yl thio)-N-(6-substitued-1,3-benzothiazol-2-yl)acetamides

  • Compound Description: This series of compounds represents benzothiazole derivatives with variations at the 6-position of the benzothiazole ring. The synthesis of these compounds involves reacting substituted benzothiazolyl-2-amines with chloroacetyl chloride, followed by reaction with 2-mercaptobenzothiazole. [, ]

2-[2-(1,3-benzothiazol-2-yl)hydrazino]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamides

  • Compound Description: These compounds are benzothiazole derivatives with a hydrazine linker. They are synthesized by reacting substituted benzothiazolyl-2-amines with chloroacetyl chloride, followed by reaction with 2-hydrazinobenzothiazole. [, ]

Properties

Product Name

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-nitrobenzamide

IUPAC Name

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-nitrobenzamide

Molecular Formula

C15H9F2N3O4S

Molecular Weight

365.3 g/mol

InChI

InChI=1S/C15H9F2N3O4S/c16-14(17)24-10-5-6-11-12(7-10)25-15(18-11)19-13(21)8-1-3-9(4-2-8)20(22)23/h1-7,14H,(H,18,19,21)

InChI Key

WDJZPNAOZNTUPY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)F)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)F)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.